- tert-Butylacetylene revisited. Improved synthesis. Methyl migration during bromination, Journal of Organic Chemistry, 1973, 38(7), 1367-9

Cas no 917-92-0 (3,3-Dimethyl-1-butyne)

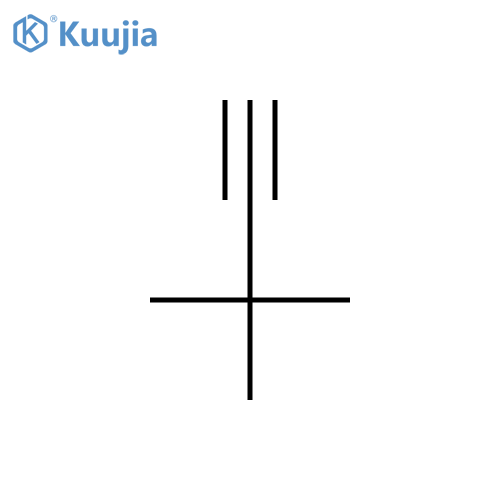

3,3-Dimethyl-1-butyne structure

Nombre del producto:3,3-Dimethyl-1-butyne

Número CAS:917-92-0

MF:C6H10

Megavatios:82.1436018943787

MDL:MFCD00008852

CID:40217

PubChem ID:13512

3,3-Dimethyl-1-butyne Propiedades químicas y físicas

Nombre e identificación

-

- 3,3-Dimethyl-1-butyne

- 3-3'-Dimethyl-1-Butyne

- (CH3)3CCequivCH

- 3,3,3-Trimethylpropyne

- 3,3-dimethyl-but-1-yne

- 3,3-Dimethylbutyne

- 1-BUTYNE, 3,3-DIMETHYL-

- 1,2-DIMETHYL-1,4-CYCLOHEXADIENE

- 3,3-DIMETHYLBUTYNE-1

- TERT-BUTYLACETYLENE

- T-BUTYL ACETYLENE

- 3,3-DIMETHYL-1-BUTYNE(INTERMEDIATE OF TERBINAFINE)

- 1-Butyne, 3,3-dimethyl- (6CI, 8CI, 9CI)

- 3,3-DIMETHYL-1-BUTYNE(TERT-BUTYLACETYLENE)

- TERT-BUTYLETHYNE

- 3,3-dimethylbut-1-yne

- : 3,3-Dimethyl-1-butyne

- 3,3-Dimethyl-1-butyne (ACI)

- 2,2-Dimethyl-3-butyne

- Neohexyne

- EN300-83192

- MFCD00008852

- DTXCID20161162

- PX4NL23U52

- J-511081

- CHEMBL1908221

- 3.3-dimethyl-1-butyne

- (CH3)3CC.$.CH

- EC 213-035-3

- EINECS 213-035-3

- B1114

- 3,3-dimethyl- 1-butyne

- DTXSID70238671

- F15435

- DB-006265

- NS00005046

- t-Butylacetylene

- AKOS015841094

- 917-92-0

- tert-butyl acetylene

- UNII-PX4NL23U52

- A844068

- BDBM50027798

- tert-butylacetylide

- 51730-68-8

- 3,3Dimethylbutyne

- 3, 3-dimethyl-but-1-yne

- F0001-2465

- 3,3-Dimethyl-1-butyne, 98%

- tert-butylacetyiene

- 1-BUTYNE,3,3-DIMETHYL-

- tertbutylacetylene

- 2,2-dimethyl-but-3-yne

- 3,3-dimethyl-but-l-yne

-

- MDL: MFCD00008852

- Renchi: 1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3

- Clave inchi: PPWNCLVNXGCGAF-UHFFFAOYSA-N

- Sonrisas: C#CC(C)(C)C

- Brn: 1697100

Atributos calculados

- Calidad precisa: 82.07825g/mol

- Carga superficial: 0

- XLogP3: 2.2

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Cuenta de enlace giratorio: 1

- Masa isotópica única: 82.07825g/mol

- Masa isotópica única: 82.07825g/mol

- Superficie del Polo topológico: 0Ų

- Recuento de átomos pesados: 6

- Complejidad: 73.9

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: liquid

- Denso: 0.667 g/mL at 25 °C(lit.)

- Punto de fusión: −78 °C (lit.)

- Punto de ebullición: 38°C

- Punto de inflamación: Fahrenheit: -13 ° f

Celsius: -25 ° c - índice de refracción: n20/D 1.374(lit.)

- Coeficiente de distribución del agua: Miscible with chloroform, benzene and toluene. Immiscible with water.

- Estabilidad / vida útil: Stable, but highly flammable. Readily forms explosive mixtures with air. Note low flash point.

- PSA: 0.00000

- Logp: 1.66570

- Presión de vapor: 7.88 psi ( 20 °C)

- Sensibilidad: Sensitive to heat

- Disolución: Not determined

3,3-Dimethyl-1-butyne Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Danger

- Instrucciones de peligro: H224,H315,H319,H335

- Declaración de advertencia: P210,P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:UN 3295 3/PG 2

- Wgk Alemania:3

- Código de categoría de peligro: 12-36/37/38

- Instrucciones de Seguridad: S3-S16-S26-S33-S7/9

-

Señalización de mercancías peligrosas:

- Nivel de peligro:3

- Grupo de embalaje:II

- Categoría de embalaje:I

- Términos de riesgo:R12; R36/37/38

- Período de Seguridad:3

- Condiciones de almacenamiento:0-10°C

3,3-Dimethyl-1-butyne Datos Aduaneros

- Código HS:2942000000

- Datos Aduaneros:

China Customs Code:

2942000000

3,3-Dimethyl-1-butyne PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | B692120-5g |

tert-Butylethyne |

917-92-0 | 5g |

$ 138.00 | 2023-09-08 | ||

| Oakwood | 134000-25g |

3,3-Dimethyl-1-butyne |

917-92-0 | 97% | 25g |

$103.00 | 2024-07-19 | |

| Enamine | EN300-83192-5.0g |

3,3-dimethylbut-1-yne |

917-92-0 | 95.0% | 5.0g |

$72.0 | 2025-03-21 | |

| Life Chemicals | F0001-2465-5g |

3,3-DIMETHYL-1-BUTYNE |

917-92-0 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017420-5ml |

3,3-Dimethyl-1-butyne |

917-92-0 | 95% | 5ml |

¥61 | 2024-05-21 | |

| Cooke Chemical | A3157412-500ml |

3,3-Dimethyl-1-butyne |

917-92-0 | 96% | 500ml |

RMB 1252.80 | 2025-02-20 | |

| Apollo Scientific | OR11141-25g |

3,3-Dimethylbut-1-yne |

917-92-0 | 25g |

£195.00 | 2025-02-19 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14013-25g |

3,3-Dimethyl-1-butyne, 98% |

917-92-0 | 98% | 25g |

¥5693.00 | 2023-04-13 | |

| Apollo Scientific | OR11141-500g |

3,3-Dimethylbut-1-yne |

917-92-0 | 500g |

£945.00 | 2025-02-19 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017420-100ml |

3,3-Dimethyl-1-butyne |

917-92-0 | 95% | 100ml |

¥428 | 2024-05-21 |

3,3-Dimethyl-1-butyne Métodos de producción

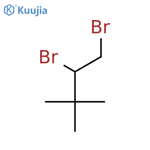

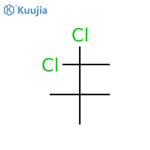

Synthetic Routes 1

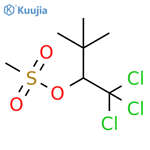

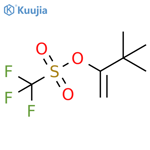

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach, Tetrahedron Letters, 2000, 41(21), 4007-4009

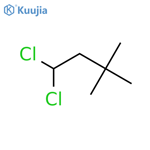

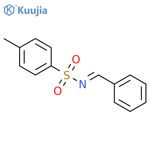

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran

1.2 Reagents: Ammonium chloride

1.3 Solvents: Hexane

1.4 Solvents: Hexane

1.2 Reagents: Ammonium chloride

1.3 Solvents: Hexane

1.4 Solvents: Hexane

Referencia

- A Practical Preparation of Terminal Alkynes from Aldehydes, Journal of Organic Chemistry, 2000, 65(6), 1889-1891

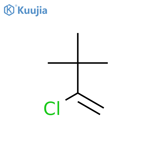

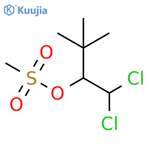

Synthetic Routes 4

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: 2,5-Dimethyl-2,5-hexanediol , Trioctylmethylammonium chloride Solvents: Xylene ; reflux; reflux

Referencia

- Removal of water - a factor influencing the synthesis of alkynes in a phase-transfer catalyzed β-elimination reaction, Polish Journal of Chemistry, 2008, 82(5), 1051-1057

Synthetic Routes 6

Condiciones de reacción

Referencia

- Small rings. 38. Tetra-tert-butyltetrahedrane, Chemische Berichte, 1981, 114(12), 3965-87

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Polyethylene glycol , Phosphonium, tetraoctyl-, chloride (1:1)

Referencia

- Diols as effective cocatalysts in the phase-transfer-catalyzed preparation of 1-alkynes from 1,2-dihalides, Tetrahedron, 1986, 42(13), 3569-74

Synthetic Routes 8

Synthetic Routes 9

Condiciones de reacción

Referencia

- Vinyl triflates in synthesis. I. tert-Butylacetylene, Journal of Organic Chemistry, 1974, 39(4), 581-2

Synthetic Routes 10

Condiciones de reacción

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ; 12 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Rh(I)-catalyzed addition of alkenylzirconocene chlorides to aldimine derivatives, Tetrahedron Letters, 2003, 44(5), 923-926

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes, Journal of Organic Chemistry, 1999, 64(18), 6918-6920

Synthetic Routes 12

Condiciones de reacción

Referencia

- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes, Journal of the Chemical Society, 1994, (10), 1281-4

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sulfuric acid Catalysts: Nickel sulfate (NiSO4) Solvents: tert-Butanol ; 2 h, 25 - 30 °C

Referencia

- Alkylation of acetylene by tert-butyl alcohol, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2002, 51(11), 2134-2135

Synthetic Routes 14

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Phosphorus pentachloride ; 11 h, 5 °C → rt

1.2 Reagents: Sodium methoxide Catalysts: 1,2-Bis(bromomethyl)benzene Solvents: Dimethyl sulfoxide ; 2 h, < 30 °C → 30 °C

1.2 Reagents: Sodium methoxide Catalysts: 1,2-Bis(bromomethyl)benzene Solvents: Dimethyl sulfoxide ; 2 h, < 30 °C → 30 °C

Referencia

- Regioselective synthesis of novel heterophanes from 4-amino-triazoles, Indian Journal of Chemistry, 2004, (3), 670-673

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: N-Methyl-2-pyrrolidone ; 6 h, -10 °C; 1 - 2 h, rt

Referencia

- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds, Synlett, 2009, (4), 558-561

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Ammonia , Sodium amide

1.2 Reagents: Ammonium chloride

1.2 Reagents: Ammonium chloride

Referencia

- Iron(I)-induced demethanation of tert-butyl-substituted nitriles in the gas phase. A case of remote functionalization of carbon-carbon bonds, Journal of the American Chemical Society, 1988, 110(18), 5986-93

Synthetic Routes 18

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: 2,5-Dimethyl-2,5-hexanediol Solvents: Xylene ; reflux

Referencia

- Industrial-scale manufacture of 3,3-dimethyl-1-butyne and (2E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, intermediates used in the pharmaceutical industry, Chemik, 2007, 60,

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Phosphorus pentachloride ; 10 min, 170 °C

1.2 2 h, 0 - 5 °C; 9 h, rt

1.3 Solvents: Water ; 30 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.5 Reagents: Sodium methoxide Catalysts: 6,7,8,9-Tetrahydro-15,18-epoxydibenzo[b,h][1,10,5,6]dioxadiazacyclotetradecine Solvents: Dimethyl sulfoxide ; 2 h, 30 °C

1.2 2 h, 0 - 5 °C; 9 h, rt

1.3 Solvents: Water ; 30 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.5 Reagents: Sodium methoxide Catalysts: 6,7,8,9-Tetrahydro-15,18-epoxydibenzo[b,h][1,10,5,6]dioxadiazacyclotetradecine Solvents: Dimethyl sulfoxide ; 2 h, 30 °C

Referencia

- Synthesis and structural studies of novel 1,3,4-oxadiazolophanes, Indian Journal of Chemistry, 2003, (2), 397-400

3,3-Dimethyl-1-butyne Raw materials

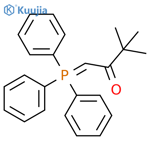

- 3,3-Dimethyl-1-(triphenylphosphoranylidene)butan-2-one

- 2-Butanol, 1,1,1-trichloro-3,3-dimethyl-, 2-methanesulfonate

- Methanesulfonic acid, trifluoro-, 2,2-dimethyl-1-methylenepropyl ester

- N-Benzylidene-4-methylbenzenesulfonamide

- 2,2-dichloro-3,3-dimethylbutane

- 2-Butanol, 1,1-dichloro-3,3-dimethyl-, 2-methanesulfonate

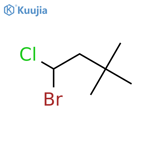

- Butane, 1-bromo-1-chloro-3,3-dimethyl-

- 1,1-DICHLORO-3,3-DIMETHYLBUTANE

- 1-Butene, 1,1-dichloro-3,3-dimethyl-

- 2-Chloro-3,3-dimethyl-1-butene

- Butane,1,2-dibromo-3,3-dimethyl-

3,3-Dimethyl-1-butyne Preparation Products

3,3-Dimethyl-1-butyne Proveedores

Shanghai Jinhuan Chemical CO., LTD.

Miembros de la medalla de oro

(CAS:917-92-0)3,3-Dimethyl-1-butyne

Número de pedido:JH248

Estado del inventario:in Stock

Cantidad:25kg

Pureza:98.00%

Información sobre precios actualizada por última vez:Monday, 8 January 2024 17:37

Precio ($): negotiated

Tiancheng Chemical (Jiangsu) Co., Ltd

Miembros de la medalla de oro

(CAS:917-92-0)3,3-Dimethyl-1-butyne

Número de pedido:27521852

Estado del inventario:in Stock

Cantidad:Company Customization

Pureza:98%

Información sobre precios actualizada por última vez:Tuesday, 10 June 2025 11:04

Precio ($):discuss personally

Shanghai Jinhuan Chemical CO., LTD.

Miembros de la medalla de oro

(CAS:917-92-0) 3,3-Dimethyl-1-Butyne

Número de pedido:JH145

Estado del inventario:in Stock

Cantidad:25kg

Pureza:98.00%

Información sobre precios actualizada por última vez:Monday, 8 January 2024 17:37

Precio ($): negotiated

3,3-Dimethyl-1-butyne Literatura relevante

-

Kevin P. McGowan,Matthew E. O'Reilly,Ion Ghiviriga,Khalil A. Abboud,Adam S. Veige Chem. Sci. 2013 4 1145

-

2. Reactions of co-ordinated ligands. Part 39. The synthesis of carbyne complexes from alkyne molybdenum and tungsten cations; formation and crystal structures of [Mo(CCH2But){P(OMe)3}2(η-C5H5)] and [Mo{C(SiMe3)CH2}{P(OMe)3}2(η5-C9H7)]Stephen R. Allen,Robert G. Beevor,Michael Green,A. Guy Orpen,Kathleen E. Paddick,Ian D. Williams J. Chem. Soc. Dalton Trans. 1987 591

-

Haoxiang Zhang,Lin Guo,Chao Yang,Wujiong Xia Org. Biomol. Chem. 2023 21 5189

-

Hongling Li,Min Yang,Xia Zhang,Liang Yan,Jing Li,Yanxing Qi New J. Chem. 2013 37 1343

-

5. Bromide assisted addition of hydrogen bromide to alkynes and allenesHilton M. Weiss,Kim M. Touchette J. Chem. Soc. Perkin Trans. 2 1998 1523

917-92-0 (3,3-Dimethyl-1-butyne) Productos relacionados

- 124745-77-3(Cyclopropane,1-(3,3-dimethyl-1-butyn-1-yl)-1-methyl-)

- 17553-35-4(3,7-Decadiyne,2,2,5,5,6,6,9,9-octamethyl-)

- 108490-21-7(5,5-dimethylhex-1-yne)

- 116503-39-0(3,6-Nonadiyne,2,2,5,5,8,8-hexamethyl-)

- 999-78-0(4,4-Dimethyl-2-pentyne)

- 917-92-0(3,3-Dimethyl-1-butyne)

- 163332-93-2(Pentacyclo[4.2.0.02,5.03,8.04,7]octane,ethynyl-)

- 6746-94-7(Cyclopropylacetylene)

- 40276-93-5(3-Methyl-1-hexyne)

- 762182-47-8(2-Hexanone, 3-amino-1-bromo-5-methyl-, (S)-)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:917-92-0)3,3-Dimethyl-1-butyne

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:917-92-0)3,3-Dimethyl-1-butyne

Pureza:99%/99%/99%/99%/99%

Cantidad:100ml/25ml/5g/25g/100g

Precio ($):202.0/169.0/182.0/458.0/1376.0